![molecular formula C16H18N3NaO4S B7790455 sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790455.png)
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
描述
The compound with the identifier “sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate” is known as ampicillin. Ampicillin is a beta-lactam antibiotic that is used to treat a variety of bacterial infections. It belongs to the penicillin group of antibiotics and works by inhibiting the synthesis of bacterial cell walls, leading to the death of the bacteria.
准备方法
Synthetic Routes and Reaction Conditions
Ampicillin can be synthesized through several methods. One common method involves the acylation of 6-aminopenicillanic acid with phenylglycine. The reaction typically occurs in an aqueous medium with the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, ampicillin is produced through fermentation processes involving the use of Penicillium chrysogenum or other penicillin-producing microorganisms. The fermentation broth is then subjected to extraction and purification processes to isolate the desired antibiotic. The final product is obtained through crystallization and drying techniques.
化学反应分析
Types of Reactions
Ampicillin undergoes several types of chemical reactions, including:
Hydrolysis: Ampicillin can be hydrolyzed by beta-lactamase enzymes produced by certain bacteria, leading to the formation of inactive penicilloic acid.
Oxidation: Under certain conditions, ampicillin can undergo oxidation reactions, although this is less common.
Substitution: Ampicillin can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Beta-lactamase enzymes are the primary reagents involved in the hydrolysis of ampicillin.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is not a typical reaction for ampicillin.
Substitution: Nucleophiles such as amines or thiols can react with ampicillin under appropriate conditions.
Major Products Formed
Hydrolysis: The major product formed is penicilloic acid.
Oxidation: Oxidation products are less common and not typically encountered in standard conditions.
Substitution: Substituted derivatives of ampicillin can be formed depending on the nucleophile used.
科学研究应用
Ampicillin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Employed in microbiological research to study bacterial resistance and the effects of antibiotics on bacterial populations.
Medicine: Extensively used in clinical research to develop new antibiotics and treatment protocols for bacterial infections.
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations and as a standard for quality control.
作用机制
Ampicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes the lysis and death of the bacteria. The primary molecular targets are the penicillin-binding proteins, and the pathway involved is the disruption of cell wall synthesis.
相似化合物的比较
Similar Compounds
Amoxicillin: Another beta-lactam antibiotic with a similar mechanism of action but with a broader spectrum of activity.
Penicillin G: A naturally occurring penicillin with a narrower spectrum of activity compared to ampicillin.
Cloxacillin: A beta-lactam antibiotic that is resistant to beta-lactamase enzymes, unlike ampicillin.
Uniqueness
Ampicillin is unique in its ability to treat a wide range of bacterial infections, including both Gram-positive and Gram-negative bacteria. Its stability in the presence of gastric acid allows it to be administered orally, making it a versatile and widely used antibiotic.
属性
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOHDWPABZXLGI-YWUHCJSESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


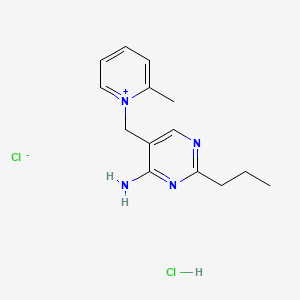
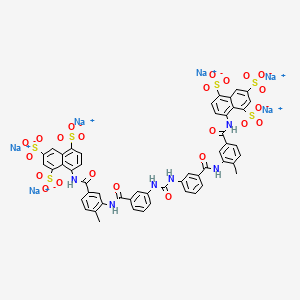
![2-[3-[(6-Amino-2-methyl-4-pyrimidinyl)methyl]-4-methyl-5-thiazol-3-iumyl]ethanol chloride hydrochloride](/img/structure/B7790397.png)
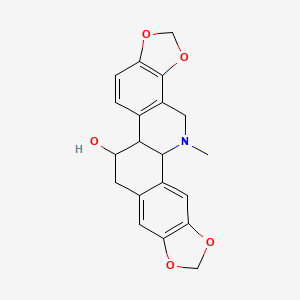
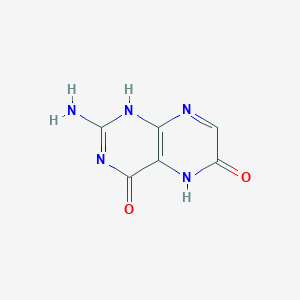
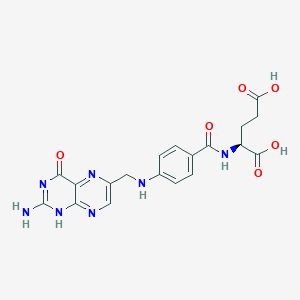
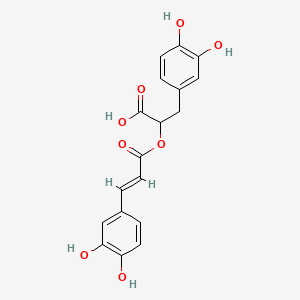
![3,4,5-trihydroxy-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-one](/img/structure/B7790430.png)
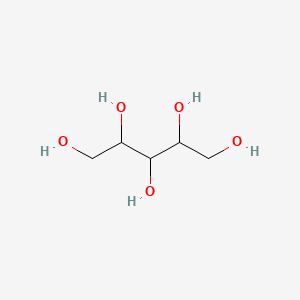
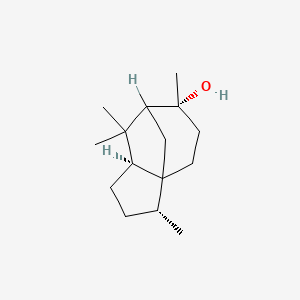
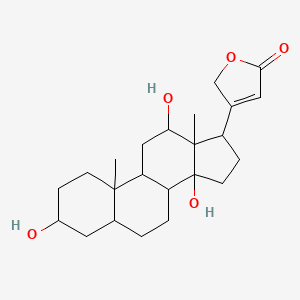
![(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B7790444.png)
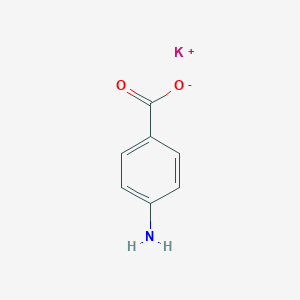
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B7790462.png)
